molecular formula C8H13N3 B3224434 3-Aminoquinuclidine-3-carbonitrile CAS No. 123194-01-4

3-Aminoquinuclidine-3-carbonitrile

Cat. No. B3224434
CAS RN: 123194-01-4
M. Wt: 151.21 g/mol
InChI Key: WVFQAXXFCPVSED-UHFFFAOYSA-N
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Description

3-Aminoquinuclidine-3-carbonitrile, also known as 3-AQC, is a chemical compound that belongs to the class of quinuclidines. This compound has been widely used in scientific research for its unique properties and diverse applications.

Mechanism of Action

The mechanism of action of 3-Aminoquinuclidine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to have activity against a variety of targets, including dopamine receptors and acetylcholinesterase.
Biochemical and Physiological Effects:
3-Aminoquinuclidine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective properties, as well as anti-inflammatory and antioxidant effects. Additionally, this compound has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Aminoquinuclidine-3-carbonitrile in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various compounds, as well as a ligand for metal complexes. Additionally, 3-Aminoquinuclidine-3-carbonitrile has been shown to have a wide range of biological activities, making it useful for a variety of applications. However, one limitation of using 3-Aminoquinuclidine-3-carbonitrile in lab experiments is its potential toxicity. This compound has been shown to be toxic at high doses, and caution should be taken when handling and using it in experiments.

Future Directions

There are many potential future directions for research involving 3-Aminoquinuclidine-3-carbonitrile. One area of interest is the development of new drugs and other biologically active molecules based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-Aminoquinuclidine-3-carbonitrile and its potential applications in the treatment of neurological disorders. Finally, more research is needed to explore the potential toxicity of this compound and to develop safer methods for handling and using it in experiments.

Scientific Research Applications

3-Aminoquinuclidine-3-carbonitrile has been extensively used in scientific research for its unique properties and diverse applications. It is commonly used as a building block for the synthesis of various compounds, including drugs and other biologically active molecules. Additionally, 3-Aminoquinuclidine-3-carbonitrile has been used as a ligand for metal complexes, which can be used for catalysis and other applications.

properties

IUPAC Name

3-amino-1-azabicyclo[2.2.2]octane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-8(10)6-11-3-1-7(8)2-4-11/h7H,1-4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFQAXXFCPVSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinuclidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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